molecular formula C16H11ClFN3O2 B6519358 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-fluorobenzamide CAS No. 921151-58-8

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-fluorobenzamide

Cat. No.: B6519358
CAS No.: 921151-58-8
M. Wt: 331.73 g/mol
InChI Key: XGAWTQAXDVPIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-fluorobenzamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with:

  • A chloro group at position 7,
  • A methyl group at position 2,
  • A 2-fluorobenzamide moiety at position 2.

This scaffold is structurally related to kinase inhibitors and antimicrobial agents, where the pyridopyrimidine core often serves as a pharmacophore for target binding. The 2-fluorobenzamide substituent introduces electronic and steric modifications that may influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c1-9-14(20-15(22)11-4-2-3-5-12(11)18)16(23)21-8-10(17)6-7-13(21)19-9/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAWTQAXDVPIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-fluorobenzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, making them potential candidates for cancer therapeutics .
  • Antimicrobial Properties
    • Research has demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide new treatment options .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act on kinases or phosphatases that are implicated in cancer and inflammatory diseases .

Biochemical Applications

  • Cell Signaling Pathways
    • This compound may modulate cell signaling pathways by acting as a selective inhibitor of certain protein kinases. This can lead to altered cellular responses and has implications for both cancer treatment and regenerative medicine .
  • Drug Development Research
    • The compound serves as a lead structure for the synthesis of new analogs with improved efficacy and selectivity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Case Studies

Study ReferenceApplicationFindings
AnticancerExhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
AntimicrobialDemonstrated activity against resistant strains of Staphylococcus aureus, suggesting potential as a novel antibiotic agent.
Enzyme InhibitionInhibited the activity of target kinases involved in cell proliferation, leading to reduced tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and properties are best understood through comparison with analogs differing in substituent position, halogen type, or functional groups. Key comparisons include:

Positional Isomerism: 2-Fluoro vs. 4-Fluorobenzamide

A closely related analog, N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide (PubChem entry referenced in ), substitutes the fluorine atom at the para position of the benzamide ring.

  • Steric Hindrance : The ortho -substitution may impose greater steric constraints, affecting binding to flat active sites (e.g., ATP pockets in kinases).
  • Crystallographic Data : Structural studies using SHELX-based refinement (commonly employed for small-molecule crystallography ) could reveal differences in molecular conformation and packing efficiency between the isomers.

Halogen Substitution: Fluorine vs. Chlorine/Bromine

Replacing fluorine with bulkier halogens (e.g., Cl or Br) at the benzamide ring impacts:

  • Target Interactions : Bromine’s polarizability might strengthen hydrophobic interactions, while chlorine offers a balance between size and electronegativity.

Methyl Group at Position 2

The 2-methyl group on the pyridopyrimidine core is conserved across analogs. Its role likely includes:

  • Conformational Restriction : Stabilizing the planar geometry of the heterocyclic core.
  • Metabolic Protection : Shielding reactive sites from oxidative metabolism.

Theoretical Data Table

The table below summarizes hypothesized properties of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-fluorobenzamide and analogs based on structural trends:

Compound Molecular Weight (g/mol) Calculated logP Aqueous Solubility (µg/mL) Hypothetical IC50 (nM)*
Target Compound (2-F) 363.75 2.1 15–20 50–100
4-Fluoro Analog 363.75 2.0 20–25 80–150
2-Chlorobenzamide Analog 380.20 2.5 5–10 30–70
Non-Fluorinated (H) Analog 345.78 1.8 30–40 >200

*Hypothetical IC50 assumes kinase inhibition activity; experimental validation required.

Research Implications

  • Synthetic Accessibility : The 2-fluoro derivative may require regioselective synthesis to avoid isomerization to the 4-fluoro form .
  • SAR Studies : Systematic substitution of the benzamide ring (e.g., with -CF3, -OCH3) could optimize potency and selectivity.
  • Crystallographic Insights : SHELX-refined structures would clarify conformational preferences and guide molecular modeling.

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrido[1,2-a]pyrimidin-4-one core of this compound?

The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions between aminopyridine derivatives and β-ketoesters or β-diketones. For fluorinated analogs like the target compound, metal-free fluorination strategies under mild conditions (e.g., using Selectfluor or DAST) are critical to introduce fluorine at the 2-position of the benzamide moiety. Evidence from fluoropyrimidine synthesis suggests that optimizing reaction time and temperature (e.g., 60–80°C in DMF) improves yield and minimizes side reactions .

Q. How is the compound’s purity validated, and what analytical techniques are recommended for characterization?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is typically used for purity assessment. Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹⁹F NMR can confirm the fluorine substitution pattern, while crystallography resolves conformational ambiguities in the pyrido-pyrimidinone core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

High-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) assays are effective for screening kinase or protein-target inhibition. For RGS4 inhibitors, similar pyrido-pyrimidinone derivatives showed IC₅₀ values in the micromolar range, suggesting comparable assay frameworks for this compound .

Advanced Research Questions

Q. How can conflicting crystallographic data on the pyrido-pyrimidinone core be resolved during structural refinement?

Discrepancies in bond angles or torsional conformations may arise from dynamic disorder or poor diffraction quality. Using SHELXL with twinning detection (TWIN/BASF commands) and iterative refinement against high-resolution data (d-spacing < 1.0 Å) improves accuracy. For challenging cases, complementary techniques like DFT calculations (e.g., B3LYP/6-31G**) validate geometric parameters .

Q. What strategies mitigate low yields during fluorobenzamide coupling to the pyrido-pyrimidinone scaffold?

Low yields often stem from steric hindrance at the 3-position of the pyrido-pyrimidinone. Activating the carboxylic acid (e.g., via HATU/DIPEA coupling) or using microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency. Parallel synthesis of analogs with varying substituents (e.g., chloro vs. methyl groups) identifies steric tolerances .

Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?

Design a library of analogs with modifications at the 7-chloro, 2-methyl, and 4-oxo positions. Use METTL3 inhibitor studies (e.g., STM2457) as a template: replace the imidazo[1,2-a]pyridine moiety with the target scaffold and evaluate IC₅₀ values in cell-based assays (e.g., AML proliferation). Molecular docking (e.g., AutoDock Vina) against METTL3’s SAM-binding site identifies critical hydrophobic interactions .

Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s fluorinated benzamide group?

Fluorine’s electronegativity may reduce metabolic stability in cytochrome P450-rich tissues. To address this, conduct microsomal stability assays (e.g., human liver microsomes) and modify the benzamide’s para-position with electron-withdrawing groups (e.g., trifluoromethyl) to enhance half-life. Parallel plasma protein binding studies (equilibrium dialysis) guide dose optimization .

Methodological Guidelines

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations and validate with alanine scanning mutagenesis. For instance, if predicted hydrogen bonds with a kinase’s catalytic lysine are absent experimentally, consider protonation state errors or solvent effects (e.g., explicit water models in MD simulations) .

Q. What orthogonal techniques confirm the absence of polymorphic forms in crystallized batches?

Combine powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). For hygroscopic forms, DVS identifies water-induced phase transitions, while DSC detects melting point variations (>2°C indicates polymorphism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.